

# Alternative names and synonyms for Ac-DEVD-pNA.

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## Compound of Interest

Compound Name: *Ac-DEVD-pNA*

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An In-depth Technical Guide to **Ac-DEVD-pNA**: A Chromogenic Substrate for Caspase-3 Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-L- $\alpha$ -aspartyl-L- $\alpha$ -glutamyl-L-valyl-N-(4-nitrophenyl)-L- $\alpha$ -asparagine, commonly known as **Ac-DEVD-pNA**. **Ac-DEVD-pNA** is a highly utilized chromogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway. Its reliability and ease of use make it an invaluable tool in apoptosis research and the development of novel therapeutics targeting programmed cell death.

## Alternative Names and Synonyms

**Ac-DEVD-pNA** is known by several alternative names and synonyms in scientific literature and commercial products. Understanding these variations is crucial for comprehensive literature searches and product sourcing.

- Full Chemical Name: N-acetyl-L- $\alpha$ -aspartyl-L- $\alpha$ -glutamyl-L-valyl-N-(4-nitrophenyl)-L- $\alpha$ -asparagine[1]
- Common Synonyms:
  - Ac-Asp-Glu-Val-Asp-pNA[1][2]
  - N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide[3]

- Caspase-3 Substrate (Chromogenic)[3]
- Caspase-3 Substrate I, Colorimetric[4]
- CAS Numbers: 189950-66-1[2][3], 189684-50-2[1][5]

## Physicochemical and Kinetic Properties

The utility of **Ac-DEVD-pNA** as a caspase-3 substrate is defined by its specific physicochemical and kinetic parameters. These properties are essential for designing and interpreting experiments accurately.

Property	Value	Reference(s)
Molecular Formula	C <sub>26</sub> H <sub>34</sub> N <sub>6</sub> O <sub>13</sub>	[1][3]
Molecular Weight	638.58 g/mol	[3]
Appearance	Lyophilized white powder	[6]
Purity	≥95% to ≥98% (vendor specific)	[1][2][3]
Solubility	DMSO, Acetonitrile:Methanol (1:1)	[1][5]
Storage Temperature	-20°C	[5][7]
Absorbance Maximum (pNA)	~405 nm	[2][4][8]
Molar Extinction Coefficient (ε) of pNA	9160 cm <sup>-1</sup> M <sup>-1</sup> at 405 nm	[4]
Km for Caspase-3	9.7 μM, 11 μM	[2][8][9]
Km for other Caspases	Caspase-1: 18 μM, Caspase-4: 32 μM, Caspase-6: 180 μM, Caspase-7: 12 μM	[2]

## Apoptosis Signaling Pathways

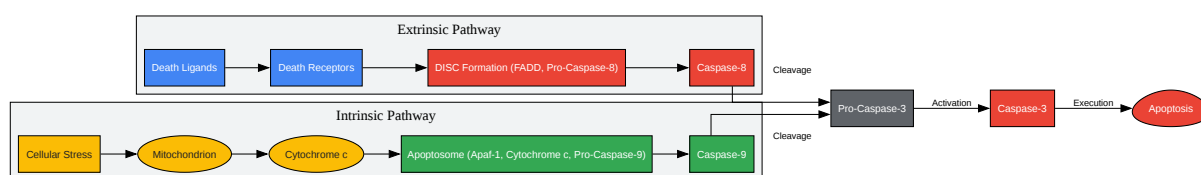
**Ac-DEVD-pNA** is a substrate for caspase-3, a central executioner in the apoptotic cascade. Apoptosis can be initiated through two primary pathways: the intrinsic and extrinsic pathways, both of which converge on the activation of caspase-3.

## Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates pro-caspase-3.<sup>[10][11]</sup>

## Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF- $\alpha$ ) to cell surface death receptors.<sup>[12]</sup> This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate pro-caspase-8.<sup>[10]</sup> Activated caspase-8 can then directly cleave and activate pro-caspase-3.<sup>[10]</sup> In some cell types, caspase-8 can also cleave Bid, a Bcl-2 family protein, which then activates the intrinsic pathway.<sup>[10]</sup>



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**Figure 1:** Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways leading to caspase-3 activation.

## Experimental Protocols

The following protocols provide a general framework for performing a colorimetric caspase-3 activity assay using **Ac-DEVD-pNA**. Specific details may need to be optimized based on the cell type and experimental conditions.

## Preparation of Reagents

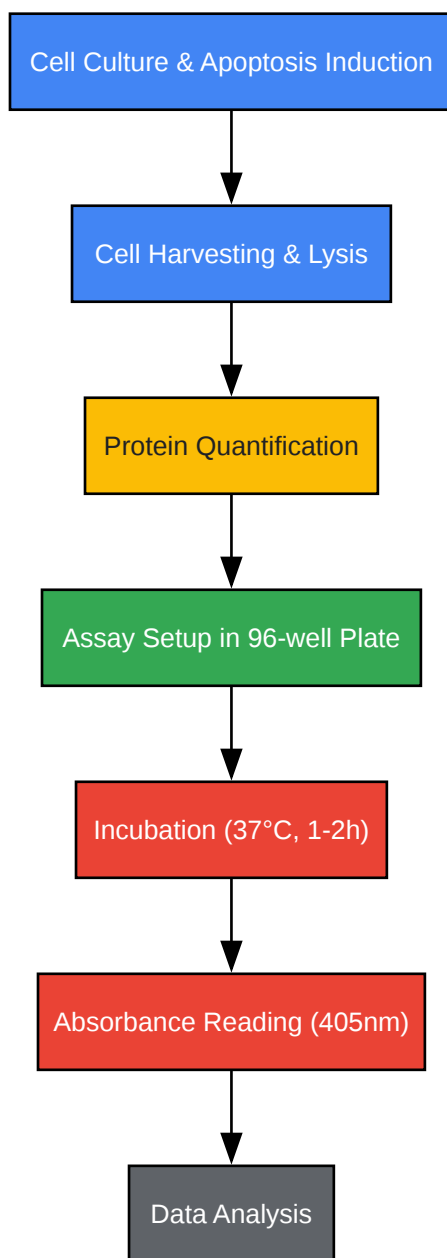
- Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Protease inhibitors (excluding those that inhibit cysteine proteases) can be added.
- 2X Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.
- **Ac-DEVD-pNA** Stock Solution (20 mM): Dissolve 15 mg of **Ac-DEVD-pNA** in 1.2 mL of DMSO. Store at -20°C.
- **Ac-DEVD-pNA** Working Solution (2 mM): Dilute the 20 mM stock solution 1:10 in 1X Reaction Buffer just before use.

## Sample Preparation (Cell Lysates)

- Induce apoptosis in your cell line of interest using a known stimulus. A negative control of uninduced cells should be run in parallel.
- Harvest cells (e.g., for adherent cells, trypsinize and collect; for suspension cells, pellet directly). A typical cell number is  $1-5 \times 10^6$  cells per sample.[\[13\]](#)
- Wash the cell pellet with ice-cold PBS and centrifuge.
- Resuspend the cell pellet in 50  $\mu$ L of ice-cold Lysis Buffer.[\[13\]](#)
- Incubate on ice for 10-20 minutes.
- Centrifuge at 16,000 - 20,000 x g for 10-15 minutes at 4°C.
- Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -70°C.
- Determine the protein concentration of the lysate using a standard method like the Bradford assay. Adjust the protein concentration to 50-200  $\mu$ g per 50  $\mu$ L of Lysis Buffer.[\[13\]](#)

## Caspase-3 Activity Assay (96-well plate format)

- To each well of a 96-well flat-bottom plate, add 50  $\mu$ L of cell lysate.
- Add 50  $\mu$ L of 2X Reaction Buffer to each well.
- To start the reaction, add 5  $\mu$ L of 4 mM DEVD-pNA substrate (final concentration 200  $\mu$ M) to each well.[\[13\]](#)
- Gently mix the contents of the plate.
- Incubate the plate at 37°C for 1-2 hours, protected from light.[\[13\]](#)[\[14\]](#)
- Read the absorbance at 400-405 nm using a microplate reader.[\[13\]](#)
- The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample with the uninduced control.



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**Figure 2:** A typical experimental workflow for a colorimetric caspase-3 assay using **Ac-DEVD-pNA**.

## Conclusion

**Ac-DEVD-pNA** remains a cornerstone for the colorimetric detection of caspase-3 activity. Its well-characterized properties and straightforward application in experimental settings make it an indispensable reagent for researchers and professionals in the fields of cell biology,

oncology, and drug discovery. The data and protocols presented in this guide offer a solid foundation for the successful implementation of **Ac-DEVD-pNA** in apoptosis-related research.

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